Yttrium oxalate

概要

説明

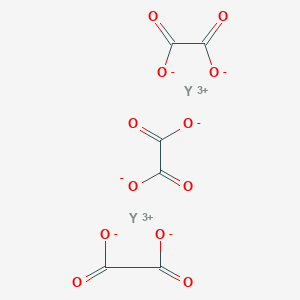

Yttrium oxalate is a compound that is composed of yttrium, carbon, and oxygen. It has a chemical formula of Y2(C2O4)3, and it is a white crystalline solid. Yttrium oxalate has gained significant attention in recent years due to its potential applications in various fields, including scientific research, biomedical engineering, and material science.

作用機序

The mechanism of action of yttrium oxalate is not well understood. However, it is believed that yttrium oxalate can interact with biological molecules, such as proteins and enzymes, and alter their function. Yttrium oxalate can also affect cellular signaling pathways and gene expression.

生化学的および生理学的効果

Yttrium oxalate has been shown to have low toxicity in vitro and in vivo studies. However, the long-term effects of yttrium oxalate exposure on human health are not well understood. Yttrium oxalate has been shown to have antioxidant properties and can scavenge free radicals. Additionally, yttrium oxalate can induce apoptosis (programmed cell death) in cancer cells.

実験室実験の利点と制限

Yttrium oxalate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Yttrium oxalate is also stable under normal laboratory conditions and can be stored for long periods. However, yttrium oxalate has some limitations. It is insoluble in water and organic solvents, which limits its use in certain applications. Additionally, yttrium oxalate can be expensive, which can limit its use in large-scale experiments.

将来の方向性

There are several future directions for the use of yttrium oxalate in scientific research. One potential application is in the synthesis of yttrium oxide nanoparticles for use in biomedical imaging and drug delivery. Additionally, yttrium oxalate could be used as a dopant in the synthesis of other materials, such as YAG nanoparticles, to improve their properties. Another potential application is in the development of luminescent materials for the detection of heavy metal ions in water. Finally, further research is needed to understand the long-term effects of yttrium oxalate exposure on human health.

Conclusion:

In conclusion, yttrium oxalate has significant potential for use in various scientific research applications. Its synthesis method is relatively simple, and it has several advantages for lab experiments. However, further research is needed to understand its mechanism of action and long-term effects on human health.

科学的研究の応用

Yttrium oxalate has a wide range of potential applications in scientific research. It can be used as a precursor for the synthesis of yttrium oxide nanoparticles, which have applications in catalysis, fuel cells, and biomedical imaging. Yttrium oxalate can also be used as a dopant in the synthesis of yttrium aluminum garnet (YAG) nanoparticles, which have applications in laser technology and solid-state lighting. Additionally, yttrium oxalate can be used as a luminescent material for the detection of heavy metal ions in water.

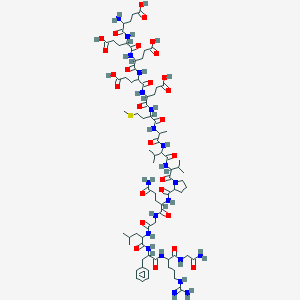

特性

CAS番号 |

126476-37-7 |

|---|---|

製品名 |

Yttrium oxalate |

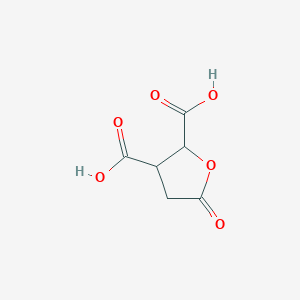

分子式 |

C6O12Y2 |

分子量 |

441.87 g/mol |

IUPAC名 |

oxalate;yttrium(3+) |

InChI |

InChI=1S/3C2H2O4.2Y/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

InChIキー |

IBSDADOZMZEYKD-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3] |

正規SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Y+3].[Y+3] |

その他のCAS番号 |

867-68-5 |

ピクトグラム |

Corrosive; Irritant |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B145837.png)